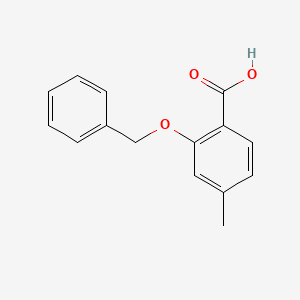

4-Methyl-2-(phenylmethoxy)benzoic acid

Description

The exact mass of the compound this compound is 242.094294304 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-7-8-13(15(16)17)14(9-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOSCNFUQKKVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Elucidation of 4 Methyl 2 Phenylmethoxy Benzoic Acid

Systematic and Common Chemical Nomenclature of 4-Methyl-2-(phenylmethoxy)benzoic acid and Related Benzoic Acid Derivatives

The formal name for a chemical compound is established by the International Union of Pure and Applied Chemistry (IUPAC), providing a unique and unambiguous identifier based on its molecular structure. For the compound , the systematic IUPAC name is 2-(benzyloxy)-4-methylbenzoic acid . The term "phenylmethoxy" is a valid alternative for the "benzyloxy" group.

Benzoic acid and its derivatives are a fundamental class of aromatic compounds. The parent molecule, benzoic acid, consists of a benzene (B151609) ring attached to a carboxyl functional group. wikipedia.org Its IUPAC name is benzenecarboxylic acid, though "benzoic acid" is the preferred IUPAC name (PIN). stackexchange.comquora.comucalgary.ca Substituents on the benzene ring give rise to a vast array of derivatives, each with specific nomenclature.

| Common Name | Systematic (IUPAC) Name | Formula |

| Benzoic acid | Benzenecarboxylic acid | C₆H₅COOH |

| p-Toluic acid | 4-Methylbenzoic acid | CH₃C₆H₄COOH |

| Salicylic acid | 2-Hydroxybenzoic acid | HOC₆H₄COOH |

| Anisic acid | 4-Methoxybenzoic acid | CH₃OC₆H₄COOH |

| Benzyl (B1604629) benzoate (B1203000) | Benzyl benzoate | C₆H₅COOCH₂C₆H₅ |

Analysis of Isomeric Forms and Positional Substituent Effects within Benzoic Acid Architectures

The arrangement of substituents on the benzene ring of benzoic acid leads to various constitutional isomers, each with distinct chemical and physical properties. For a disubstituted benzoic acid like this compound, numerous isomers exist by altering the positions of the methyl and benzyloxy groups.

The acidity of benzoic acid, quantified by its pKa value, is highly sensitive to the nature and position of its substituents.

Electronic Effects : Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, increase the acidity (decrease the pKa) by stabilizing the negative charge of the conjugate base (the benzoate ion) through inductive or resonance effects. libretexts.orgopenstax.orglibretexts.org Conversely, electron-donating groups (EDGs), like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, decrease acidity (increase the pKa) by destabilizing the benzoate ion. libretexts.orgopenstax.orglibretexts.org This effect is generally more pronounced when the substituent is at the para-position compared to the meta-position. hcpgcollege.edu.in

The Ortho-Effect : A notable phenomenon in substituted benzoic acids is the "ortho-effect," where nearly any substituent at the ortho-position (adjacent to the carboxyl group) increases the acidity of the benzoic acid, often making it a stronger acid than its meta and para isomers, regardless of whether the substituent is electron-donating or electron-withdrawing. libretexts.orgwikipedia.orgvedantu.combyjus.com This is attributed to a combination of steric and electronic factors. The steric hindrance from the ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring, thereby increasing its acidic strength. wikipedia.orgvedantu.comkhanacademy.org

| Compound | Substituent | Position | pKa (in water at 25°C) | Effect on Acidity |

| Benzoic Acid | -H | - | 4.20 | Reference |

| 4-Nitrobenzoic Acid | -NO₂ | para | 3.41 | Increased |

| 3-Nitrobenzoic Acid | -NO₂ | meta | 3.45 | Increased |

| 2-Nitrobenzoic Acid | -NO₂ | ortho | 2.22 | Greatly Increased (Ortho-effect) |

| 4-Methylbenzoic Acid | -CH₃ | para | 4.34 | Decreased |

| 3-Methylbenzoic Acid | -CH₃ | meta | 4.30 | Decreased |

| 2-Methylbenzoic Acid | -CH₃ | ortho | 3.91 | Increased (Ortho-effect) |

Molecular Connectivity and Functional Group Analysis in this compound

The molecular structure of this compound is built upon a benzoic acid core. The key functional groups and their connectivity are as follows:

Benzoic Acid Core : A central benzene ring with a carboxylic acid group (-COOH) attached. This group defines the molecule's primary chemical character.

Methyl Group (-CH₃) : Attached at the C4 position of the benzene ring (para to the carboxylic acid group).

Benzyloxy Group (-OCH₂C₆H₅) : Attached at the C2 position (ortho to the carboxylic acid group). This group is an ether, where an oxygen atom links the benzoic acid ring to a benzyl group (a phenyl ring attached to a methylene (B1212753) -CH₂- group).

The specific arrangement of these groups—a benzyloxy group at the ortho position and a methyl group at the para position—dictates the molecule's unique steric and electronic properties.

| Functional Group | Structural Formula | Location on Benzene Ring |

| Carboxylic Acid | -COOH | C1 |

| Benzyloxy (Phenylmethoxy) | -O-CH₂-C₆H₅ | C2 (ortho) |

| Methyl | -CH₃ | C4 (para) |

Spectroscopic and Diffraction-Based Methodologies for Structural Assignment

The definitive structural assignment of a molecule like this compound relies on a combination of modern analytical techniques. X-ray diffraction provides the most precise information on the solid-state structure, including bond lengths and angles. researchgate.net Spectroscopic methods, however, are indispensable for confirming the structure and connectivity in solution.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy : This technique provides information about the different types of protons in the molecule. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the carboxylic acid proton (a broad singlet at high chemical shift, >10 ppm), the aromatic protons on both benzene rings, the benzyloxy methylene protons (a characteristic singlet around 5 ppm), and the methyl protons (a singlet around 2.4 ppm). rsc.orgrsc.org

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | 1H |

| Aromatic (Benzoic Acid Ring) | 6.9 - 8.0 | Multiplet | 3H |

| Aromatic (Benzyl Ring) | ~7.3 - 7.5 | Multiplet | 5H |

| Methylene (-O-CH₂-) | ~5.1 | Singlet | 2H |

| Methyl (-CH₃) | ~2.4 | Singlet | 3H |

¹³C NMR Spectroscopy : This spectrum reveals the number of non-equivalent carbon environments. For the target compound, distinct signals are expected for the carboxyl carbon (~170 ppm), the various aromatic carbons (110-160 ppm), the benzyloxy methylene carbon (~70 ppm), and the methyl carbon (~21 ppm). rsc.orgdocbrown.info

2D NMR Techniques :

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon atoms they are directly bonded to, confirming the assignments made in the 1D spectra. hmdb.ca

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique is crucial for determining through-space proximity of protons. A key correlation would be expected between the benzyloxy methylene protons (-OCH₂-) and the aromatic proton at the C3 position of the benzoic acid ring. This observation would provide definitive proof of the ortho-positioning of the benzyloxy group relative to the carboxyl group. jeol.comjeol.com

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.com

| Functional Group | Vibration Type | Characteristic Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1680-1710 (strong) |

| Ether | C-O stretch | 1200-1275 (aromatic) |

| Aromatic Ring | C=C stretch | 1450-1600 (multiple bands) |

| Alkane | C-H stretch | 2850-3000 |

The spectrum for this compound would be expected to show a very broad absorption for the carboxylic acid O-H stretch, a strong, sharp peak for the carbonyl (C=O) stretch, and multiple bands corresponding to the aromatic rings and C-O ether linkage. core.ac.ukresearchgate.netresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems or chromophores. The primary chromophores in this compound are the substituted benzene rings. Benzoic acid itself typically shows absorption maxima (λ_max) around 230 nm and 274 nm in an acidic mobile phase. sielc.com The presence of the methyl and benzyloxy substituents would be expected to cause a slight shift (bathochromic or hypsochromic) and potentially an intensification of these absorption bands. researchgate.netrsc.orgcdnsciencepub.com The exact λ_max values are influenced by the substitution pattern and the solvent used. rsc.org For p-toluic acid, absorption maxima are observed around 240 nm and 282 nm. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular weight and for elucidating its structure through fragmentation analysis. For this compound, with a molecular formula of C15H14O3, the theoretical exact mass can be calculated. This calculated mass is then compared against the experimentally determined mass from an HRMS instrument, typically a time-of-flight (TOF) or Orbitrap analyzer. The high resolution of these instruments allows for mass measurements with a high degree of accuracy, often to within a few parts per million (ppm), which helps to confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. In the case of this compound, characteristic fragmentation pathways would be expected under ionization. For instance, the loss of the benzyl group (C7H7•) would result in a significant fragment ion. Another common fragmentation for benzoic acids is the loss of a carboxyl group (•COOH) or carbon dioxide (CO2). The precise masses of these fragment ions can be used to deduce their elemental compositions, further corroborating the proposed structure.

While specific experimental HRMS data for this compound is not widely available in the reviewed literature, the general principles of its analysis can be inferred from studies on similar benzoic acid derivatives. For example, the fragmentation of benzoic acid itself typically shows the loss of a hydroxyl radical to form the benzoyl cation, followed by the loss of carbon monoxide to yield the phenyl cation. docbrown.info Similar fragmentation patterns, with modifications due to the substituents, would be anticipated for this compound.

Interactive Data Table: Predicted HRMS Fragments for this compound

| Fragment Ion | Proposed Structure | Neutral Loss | Calculated m/z |

| [M+H]+ | C15H15O3+ | - | 243.1016 |

| [M-C7H7]+ | C8H7O3+ | C7H7• | 151.0390 |

| [M-COOH]+ | C14H13O+ | •COOH | 197.0961 |

| [M-CO2]+ | C14H14O+ | CO2 | 198.1045 |

X-ray Crystallography for Absolute Structure and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which together define the conformation of the molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal the spatial arrangement of the tolyl, benzoic acid, and phenylmethoxy groups.

The analysis would confirm the connectivity of the atoms and provide insight into the planarity or non-planarity of the aromatic rings and the orientation of the substituent groups. Steric hindrance between the substituents on the benzoic acid ring can lead to a twisted conformation, where the aromatic rings are not coplanar. This has been observed in structurally similar molecules, such as 3-methyl-2-(phenylamino)benzoic acids, where the dihedral angle between the aromatic rings is a key structural feature. uky.edu

Although a specific crystallographic study for this compound is not present in the surveyed literature, data from analogous compounds like 3-Methyl-2-(4-methylphenoxy)benzoic acid show that such molecules often crystallize in common space groups like P21/c and exhibit specific conformational preferences. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

In the solid state, molecules of this compound would be expected to form a well-defined three-dimensional network through various intermolecular interactions. The most significant of these would be the hydrogen bonds formed by the carboxylic acid group. Carboxylic acids commonly form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.govresearchgate.netnih.gov

Conformational Analysis and Dihedral Angle Investigations from Crystallographic Data

Crystallographic data is invaluable for the detailed conformational analysis of a molecule in the solid state. For this compound, key dihedral angles would describe the relative orientations of the different parts of the molecule. The dihedral angle between the plane of the benzoic acid ring and the plane of the phenyl ring of the phenylmethoxy group would be of particular interest. This angle is influenced by the steric and electronic effects of the substituents.

In similar structures, such as substituted 2-phenoxybenzoic acids, the conformation can range from nearly planar to almost perpendicular. nih.gov A conformational scan, often performed using computational methods and corroborated by crystallographic data, can reveal the energy landscape of the molecule and the most stable conformations. uky.edu

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov It maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in different types of intermolecular contacts. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close contact.

For this compound, a Hirshfeld surface analysis would provide a quantitative breakdown of the different intermolecular interactions. This is often presented as a 2D fingerprint plot, which summarizes the percentage contribution of each type of contact (e.g., H···H, C···H, O···H) to the total Hirshfeld surface. In many organic molecules, H···H contacts are the most abundant, often comprising a significant portion of the surface. gazi.edu.tr The analysis can also highlight specific interactions, such as the strong O-H···O hydrogen bonds, which appear as distinct features on the fingerprint plot.

Interactive Data Table: Anticipated Contributions to Hirshfeld Surface for this compound

| Interaction Type | Description | Anticipated Contribution |

| H···H | Interactions between hydrogen atoms | High |

| C···H / H···C | Interactions between carbon and hydrogen atoms | Moderate |

| O···H / H···O | Includes hydrogen bonds and other contacts involving oxygen | Moderate to High |

| C···C | Includes π-π stacking interactions | Low to Moderate |

Synthetic Methodologies for 4 Methyl 2 Phenylmethoxy Benzoic Acid and Analogous Benzoic Acid Derivatives

Retrosynthetic Analysis and Identification of Key Synthetic Intermediates and Starting Materials

Retrosynthetic analysis of 4-Methyl-2-(phenylmethoxy)benzoic acid reveals two primary disconnection points, leading to plausible starting materials. The most logical disconnection is at the ether linkage (C-O bond), which suggests two main synthetic pathways.

Disconnection 1 (Ether Bond): This approach breaks the bond between the benzoic acid ring's C2 carbon and the ether oxygen. This leads back to a nucleophilic oxygen source, 4-methyl-2-hydroxybenzoic acid, and an electrophilic benzyl (B1604629) group source, such as benzyl bromide or benzyl chloride. This strategy relies on an etherification reaction.

Disconnection 2 (Aryl-Oxygen Bond): An alternative disconnection, common in modern cross-coupling strategies, is the bond between the aryl ring and the ether oxygen. This suggests a reaction between a pre-functionalized benzoic acid bearing a leaving group at the C2 position (e.g., 2-chloro-4-methylbenzoic acid) and benzyl alcohol, typically facilitated by a metal catalyst. This falls under the category of transition metal-catalyzed coupling reactions.

Based on this analysis, the key synthetic intermediates and commercially available starting materials are identified as:

4-Methyl-2-hydroxybenzoic acid

Benzyl Halides (e.g., Benzyl Bromide, Benzyl Chloride)

2-Halo-4-methylbenzoic acid (e.g., 2-Chloro-4-methylbenzoic acid)

Benzyl alcohol

The carboxylic acid moiety may require protection as an ester during certain synthetic steps to prevent unwanted side reactions, followed by deprotection via hydrolysis to regenerate the acid.

Classical Organic Synthetic Strategies for Benzoic Acid Functionalization

Classical methods provide a robust foundation for the synthesis of substituted benzoic acids. These strategies involve well-established reactions for creating ether linkages and managing the carboxylic acid functional group.

The Williamson ether synthesis is a primary method for forming the ether bond in this compound. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In the context of the target molecule, 4-methyl-2-hydroxybenzoic acid is treated with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to deprotonate the phenolic hydroxyl group. The resulting phenoxide then reacts with a benzyl halide (e.g., benzyl bromide) to form the desired phenylmethoxy ether linkage. The carboxyl group is also deprotonated by the base but is generally less nucleophilic than the phenoxide and does not interfere with the reaction.

Reaction Scheme: Starting Materials: 4-methyl-2-hydroxybenzoic acid, Benzyl bromide, Base (e.g., K₂CO₃) Product: this compound

The carboxylic acid group is often protected during synthetic sequences to prevent it from interfering with reactions targeting other parts of the molecule. A common protection strategy is its conversion to an ester.

Esterification: The Fischer esterification is a classic method where a carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA). tcu.eduresearchgate.net This is an equilibrium process, and to drive the reaction towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. tcu.edu For example, benzoic acid can be converted to methyl benzoate (B1203000) by reacting it with excess methanol (B129727) and a catalytic amount of concentrated sulfuric acid. tcu.edu

Hydrolysis (Saponification): Once the desired chemical transformations are complete, the ester is converted back to the carboxylic acid via hydrolysis. libretexts.org This can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is also an equilibrium-controlled process. chemguide.co.uk Heating the ester with an excess of water and a dilute acid catalyst shifts the equilibrium toward the carboxylic acid and alcohol. libretexts.orgchemguide.co.uk

Base-Promoted Hydrolysis (Saponification): A more common and generally irreversible method involves heating the ester with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). chemguide.co.ukmasterorganicchemistry.com This reaction produces an alcohol and a carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid. masterorganicchemistry.com This method is highly effective because the formation of the stable carboxylate salt drives the reaction to completion. rsc.org

| Transformation | Reagents & Conditions | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Carboxylic acid, excess alcohol (e.g., methanol), concentrated H₂SO₄ (catalyst), heat (reflux) | Reversible equilibrium reaction. Excess alcohol or removal of water drives it to completion. | tcu.edu |

| Acid-Catalyzed Hydrolysis | Ester, excess water, dilute acid (e.g., HCl, H₂SO₄), heat (reflux) | Reversible; the reverse of Fischer esterification. | libretexts.orgchemguide.co.uk |

| Base-Promoted Hydrolysis (Saponification) | Ester, aqueous base (e.g., NaOH, KOH), heat (reflux), followed by acid workup (e.g., HCl) | Irreversible reaction, driven by the formation of the carboxylate salt. Products are easily separated. | chemguide.co.ukmasterorganicchemistry.com |

Nucleophilic aromatic substitution (SNAr) offers a direct route to functionalize the aromatic ring by displacing a leaving group with a nucleophile. wikipedia.org For an SNAr reaction to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comphiladelphia.edu.jo These EWGs stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com

In the synthesis of this compound, the starting material would be a 2-halobenzoic acid derivative, such as 2-chloro-4-methylbenzoic acid. The nucleophile would be the benzyl alkoxide. The carboxylic acid group at the ortho position is an electron-withdrawing group that can activate the ring toward nucleophilic attack. Syntheses of analogous compounds, such as 4-Methyl-2-(2-methylanilino)benzoic acid from 2-chloro-4-methyl-benzoic acid and o-toluidine, demonstrate the viability of this approach where a nucleophile displaces a halide at the C2 position of a substituted benzoic acid. nih.govresearchgate.net The reaction typically requires heat and sometimes a base to facilitate the reaction.

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound and Related Compounds

Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions for the efficient formation of carbon-carbon and carbon-heteroatom bonds.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol to form the corresponding aryl ether, amine, or thioether. wikipedia.org The synthesis of aryl ethers via the Ullmann reaction is a powerful tool for constructing molecules like this compound. organic-chemistry.org

The reaction typically involves an aryl halide (e.g., 2-chloro-4-methylbenzoic acid), an alcohol (benzyl alcohol), a copper catalyst (e.g., CuI, Cu₂O, or copper powder), and a base in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at elevated temperatures. wikipedia.org The synthesis of the analogous compound 3-Methyl-2-(4-methylphenoxy)benzoic acid was successfully achieved via an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol, highlighting the utility of this method for structurally similar targets. nih.gov

| Aryl Halide | Nucleophile | Catalyst System | Solvent/Conditions | Reference |

|---|---|---|---|---|

| Aryl Iodide/Bromide/Chloride | Alcohol/Phenol (B47542) | CuI, Ligand (e.g., phenanthroline) | High-boiling polar solvents (DMF, NMP), High Temp (>150 °C) | wikipedia.org |

| 2-chloro-3-methyl-benzoic acid | 4-methylphenol | Copper catalyst | Not specified, likely high temperature | nih.gov |

| 4-chloronitrobenzene | Phenol | Copper catalyst, KOH (base) | High temperature | wikipedia.org |

Modern variations of the Ullmann reaction may use soluble copper catalysts with specific ligands, which can lead to milder reaction conditions and higher yields. wikipedia.org This method is a key strategy for forming the aryl-O-benzyl bond in the target molecule.

Palladium-Catalyzed C-C and C-N Cross-Coupling Strategies in Benzoic Acid Synthesis (e.g., Buchwald–Hartwig, Suzuki–Miyaura)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. nobelprize.orgwikipedia.org These methods are particularly valuable for constructing complex aromatic systems like substituted benzoic acids.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds. It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. nobelprize.orglibretexts.org For the synthesis of biaryl benzoic acids, which share a structural motif with the target molecule, this reaction is a key strategy. uwindsor.canih.gov For instance, a substituted 2-halobenzoic acid can be coupled with an arylboronic acid to generate the biaryl structure. mdpi.comresearchgate.net The reaction mechanism involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, bases, and solvents is crucial for optimizing reaction yields and is often tailored to the specific substrates. libretexts.org

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling

| Precursor | Ligand | Base | Solvent | Application Example |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Toluene | Synthesis of chalcones nih.gov |

| Pd₂(dba)₃ | None | K₂CO₃ | Toluene | Synthesis of aryl ketones mdpi.com |

| Pd(OAc)₂ | Phosphine (B1218219) Ligands | K₃PO₄ | 1,4-Dioxane | General biaryl synthesis libretexts.org |

| [Pd(dppf)Cl₂] | dppf | aq. K₃PO₄ | 1,4-Dioxane | Synthesis of star-shaped derivatives nih.gov |

The Buchwald-Hartwig amination provides a powerful route for C-N bond formation, enabling the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orglibretexts.org This reaction has largely replaced harsher traditional methods due to its broad substrate scope and milder conditions. wikipedia.org The development of various generations of catalyst systems, particularly those employing sterically hindered phosphine ligands, has expanded its applicability to a wide range of amine and aryl partners. wikipedia.orgorganic-chemistry.org While not directly used to synthesize the ether linkage in this compound, it is a critical tool for preparing aminobenzoic acid analogs. The catalytic cycle is similar to other palladium cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The efficiency of the Buchwald-Hartwig reaction can be highly sensitive to the choice of catalyst, ligand, base, and solvent, with recent research exploring greener solvents like vegetable oils. nih.govacs.org

Directed C-H Activation and Functionalization Approaches

Directing group-assisted C-H activation has emerged as a step-economical strategy for functionalizing arenes, avoiding the need for pre-functionalized starting materials. rsc.orgrsc.org The carboxylic acid group is an effective directing group for the ortho-C-H functionalization of benzoic acids. rsc.orgacs.org This approach is highly relevant for introducing substituents at the C-2 position, a key step in synthesizing compounds like this compound.

Palladium-catalyzed systems have been developed for the ortho-arylation, -alkenylation, and -alkynylation of benzoic acids. rsc.org For example, the ortho-arylation of a benzoic acid can be achieved by reacting it with an aryl halide or a boronic acid in the presence of a palladium catalyst. rsc.org The carboxylate group coordinates to the metal center, positioning it to selectively activate a nearby C-H bond. Iridium-catalyzed C-H functionalization has also been reported, leading to the formation of complex heterocyclic products from benzoic acids and benzoquinones. acs.org While ortho-functionalization is most common, methods for meta-C-H olefination of benzoic acid derivatives have also been developed using a removable nitrile-based template. nih.gov

Table 2: Examples of Directed C-H Functionalization of Benzoic Acids

| Metal Catalyst | Coupling Partner | Position | Transformation | Reference |

|---|---|---|---|---|

| Palladium(II) | Aryl Iodide | ortho | Arylation | rsc.org |

| Palladium(II) | Aryl Chloride | ortho | Arylation | rsc.org |

| Cobalt(II) | Alkyne | ortho | Annulation | nih.gov |

| Palladium(II) | Acrylate | ortho | Alkenylation | rsc.org |

| Palladium(II) | Bromoalkyne | ortho | Alkynylation-Annulation | rsc.org |

| Palladium(II) | Olefin (with template) | meta | Olefination | nih.gov |

Multi-Step Synthetic Sequences and Process Optimization

The synthesis of a specifically substituted molecule like this compound typically requires a multi-step sequence where the order of reactions is critical. youtube.comyoutube.com For example, the synthesis could start from a substituted toluene. One possible retrosynthetic analysis involves disconnecting the benzyl ether, which can be formed via a Williamson ether synthesis from a 2-hydroxy-4-methylbenzoic acid precursor. This precursor, in turn, could be synthesized from 4-methylbenzoic acid (p-toluic acid) via a directed ortho-hydroxylation or from a suitable phenol via carboxylation.

A common industrial route to substituted benzoic acids involves the liquid-phase oxidation of the corresponding substituted alkylbenzenes, often using a cobalt-manganese bromide catalyst system. google.com For instance, p-toluic acid can be produced by the oxidation of p-xylene. Subsequent functionalization, such as directed C-H activation or halogenation followed by cross-coupling, can then be used to build the final molecule.

Process optimization is crucial for making synthetic routes efficient, scalable, and safe. nih.gov Continuous flow processing is increasingly adopted for the synthesis of fine chemicals and active pharmaceutical ingredients. rsc.org This technology offers advantages such as improved heat and mass transfer, enhanced safety for hazardous reactions (like nitrations), and the potential for integrating multiple reaction and purification steps into a seamless process. nih.gov Real-time process analytical technology (PAT) can be integrated into these systems to monitor reaction progress and ensure consistent product quality. nih.gov A patent for the synthesis of the related 2-(4-methylphenyl)benzoic acid highlights a cross-coupling reaction between a sulfonic derivative and an arylzinc compound as a key step. google.com

Stereoselective Synthesis Considerations in the Preparation of Chiral Analogs

The target molecule, this compound, is achiral. However, if chiral analogs were desired—for instance, by introducing a stereocenter on the benzylic carbon or creating axial chirality in a related biaryl system—stereoselective synthesis strategies would be necessary. youtube.com

The main approaches to achieve stereoselectivity include: ethz.ch

Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure starting material that already contains one of the required stereocenters.

Chiral Auxiliaries: Covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed. tsijournals.com Evans oxazolidinones are a classic example used for stereoselective alkylations to form new stereocenters. tsijournals.com

Asymmetric Catalysis: Using a chiral catalyst to control the stereochemistry of a reaction. This is often the most efficient method as only a small amount of the chiral catalyst is needed. Chiral phosphoric acids, for example, have been used to catalyze the enantioselective synthesis of axially chiral allenes and styrenes. nih.gov

In a convergent synthesis where two complex, chiral fragments are joined, each fragment must be prepared in its enantiomerically pure form before the coupling step. ethz.ch For analogs of benzoic acids, if a stereocenter is introduced, methods like enzymatic resolution or diastereomeric salt formation can be used to separate enantiomers. ethz.ch The synthesis of complex natural products often relies heavily on these stereoselective methods to control the absolute and relative configuration of multiple stereocenters. youtube.com

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 2 Phenylmethoxy Benzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site of reactivity in 4-Methyl-2-(phenylmethoxy)benzoic acid, participating in characteristic reactions such as esterification, amidation, and decarboxylation.

Advanced Esterification and Amidation Reaction Studies

The formation of esters and amides from this compound is a fundamental transformation. However, the presence of the bulky phenylmethoxy group at the ortho position introduces steric hindrance, which can impede standard reaction conditions. Advanced esterification methods are often required to achieve high yields.

Kinetic studies on the esterification of other ortho-substituted benzoic acids have shown that both steric and electronic factors play a crucial role. For instance, the alkaline hydrolysis of phenyl esters of substituted benzoic acids revealed that the steric influence from an ortho substituent is significant, approximately 2.7 times higher than corresponding effects from the phenyl portion of the ester. researchgate.net For the esterification of this compound, this implies that while the reaction is feasible, it may proceed at a slower rate compared to its meta- or para-substituted isomers.

Table 1: Comparison of Esterification Methods for Sterically Hindered Benzoic Acids

| Method | Reagents/Catalyst | Conditions | Applicability |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat | Often slow and reversible for hindered acids. |

| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature | Effective for hindered acids but requires stoichiometric coupling agents. |

| Yamaguchi Esterification | Alcohol, 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Room Temperature | Highly effective for sterically demanding acids and alcohols. |

| Mitsunobu Reaction | Alcohol, DEAD, PPh₃ | 0 °C to Room Temperature | Mild conditions, but generates stoichiometric byproducts. |

This table presents a summary of common esterification methods and their general applicability to sterically hindered substrates like this compound.

Similarly, amidation reactions would also be subject to steric effects. The use of peptide coupling agents such as DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can facilitate the formation of amides under milder conditions, overcoming the steric barrier presented by the ortho-phenylmethoxy group.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for benzoic acid derivatives, though typically requiring harsh conditions unless specific structural features are present. For simple benzoic acids, this transformation is often difficult. However, the presence of ortho substituents can influence the reaction rate. researchgate.net Studies on the decarboxylation of ortho-substituted benzoic acids have indicated that the mechanism can be complex, sometimes involving a pseudo-unimolecular decomposition of the acid's anion. researchgate.net

Palladium-catalyzed decarboxylation has emerged as a milder method. researchgate.netnih.govnih.gov These reactions can proceed via an aryl palladium intermediate, which is then protonated to yield the decarboxylated product. nih.gov For this compound, this would result in the formation of 3-methyl-1-(phenylmethoxy)benzene. The efficiency of such a reaction would depend on the specific palladium catalyst and ligands employed. nih.gov Another potential pathway is radical decarboxylation, which can be initiated by photoredox catalysis, though this method is more commonly applied to aliphatic acids. nih.gov

Oxidative Transformations of the Aromatic Ring and Substituents

The aromatic ring and its substituents in this compound are susceptible to oxidation under various conditions. The methyl group can be oxidized to a carboxylic acid, and the benzyloxy group can be cleaved.

Oxidation of the para-methyl group to a carboxylic acid typically requires strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This would transform this compound into 2-(phenylmethoxy)terephthalic acid.

The benzyloxy group is prone to oxidative cleavage. researchgate.netacs.orgmpg.de Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for this purpose, often under photochemical conditions. researchgate.netacs.orgmpg.deorganic-chemistry.org This reaction proceeds through the formation of a stabilized benzylic radical. The oxidative cleavage of the benzyl (B1604629) ether would yield 2-hydroxy-4-methylbenzoic acid and benzaldehyde. proquest.com

Table 2: Potential Oxidative Reactions

| Functional Group | Oxidizing Agent | Product |

| Methyl Group | KMnO₄, H₃O⁺ | 2-(phenylmethoxy)terephthalic acid |

| Benzyloxy Group | DDQ, light | 2-hydroxy-4-methylbenzoic acid |

| Aromatic Ring | Ozone (O₃), then workup | Ring cleavage products |

This table outlines the expected products from the oxidation of the different functional groups present in this compound.

Reductive Pathways of Carbonyl and Aromatic Moieties

Both the carboxylic acid and the aromatic ring can undergo reduction, although they require different sets of reagents and conditions due to their differing reactivities.

The carboxylic acid group can be reduced to a primary alcohol, yielding (4-methyl-2-(phenylmethoxy)phenyl)methanol. This reduction is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). quora.comdoubtnut.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing carboxylic acids. quora.com Catalytic hydrogenation can also be employed, often requiring specific catalysts and conditions to be selective for the carboxylic acid over the aromatic ring. qub.ac.uk For instance, ruthenium-based catalysts have been shown to be effective for the hydrogenation of benzoic acid to benzyl alcohol. quora.comgoogle.comresearchgate.net

The aromatic ring is more resistant to reduction than the carboxylic acid. lumenlearning.commsu.edulibretexts.orglibretexts.org Catalytic hydrogenation of the benzene (B151609) ring to a cyclohexane (B81311) ring requires high pressures of hydrogen gas and active catalysts like platinum, palladium, or nickel. lumenlearning.commsu.edulibretexts.orgrsc.org This would convert this compound into 4-methyl-2-(phenylmethoxy)cyclohexanecarboxylic acid.

The Birch reduction offers a method for the partial reduction of the aromatic ring to a 1,4-cyclohexadiene. wikipedia.orgadichemistry.comvaia.comvedantu.comorgsyn.org This reaction uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgadichemistry.comvaia.comvedantu.com For benzoic acid derivatives, the electron-withdrawing nature of the carboxyl group directs the reduction to the ipso- and para-positions, yielding a 2,5-cyclohexadiene carboxylic acid. adichemistry.comvedantu.com

The benzyloxy group can also be cleaved under reductive conditions, a process known as hydrogenolysis. This is commonly carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This would yield 4-methyl-2-hydroxybenzoic acid and toluene.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoic Acid Core

The existing substituents on the benzene ring of this compound direct the position of any subsequent aromatic substitution reactions.

In electrophilic aromatic substitution, the activating and directing effects of the substituents must be considered. youtube.comquora.comyoutube.comunizin.orglibretexts.orgstudymind.co.ukquizlet.com The methyl group is a weakly activating, ortho-, para-director. libretexts.org The phenylmethoxy group is an activating, ortho-, para-director. The carboxylic acid group, however, is a deactivating, meta-director. quora.comunizin.org

When these directing effects are combined, the powerful activating nature of the alkoxy group would likely dominate. libretexts.org The positions ortho and para to the phenylmethoxy group are C3 and C5. The position para to the methyl group is C1 (already substituted). The position ortho to the methyl group is C3 and C5. The position meta to the carboxylic acid is C3 and C5. Therefore, all groups direct towards the C3 and C5 positions. Electrophilic substitution would be expected to occur at the C3 and C5 positions, with the C5 position potentially being more favored due to less steric hindrance from the bulky benzyloxy group.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Nature | Directing Effect |

| -CH₃ | Activating | Ortho, Para |

| -OCH₂Ph | Activating | Ortho, Para |

| -COOH | Deactivating | Meta |

This table summarizes the electronic nature and directing effects of the substituents on the aromatic ring.

Nucleophilic aromatic substitution (NAS) is less common for this type of compound unless there is a strong electron-withdrawing group and a good leaving group present. acs.orgacs.orgchadsprep.com For this compound, NAS would be unlikely under standard conditions.

Investigations into Reaction Mechanisms and Kinetics

The kinetics of the reactions involving this compound are influenced by both electronic and steric factors. For esterification, the rate would likely follow second-order kinetics, but the rate constant would be lower than for a less sterically hindered benzoic acid. uobaghdad.edu.iqdnu.dp.uaresearchgate.netmdpi.com The activation energy for the reaction would be increased due to the steric hindrance around the carboxylic acid group. researchgate.net

The mechanism of decarboxylation can vary. Thermal decarboxylation may proceed through a cyclic transition state if assisted by an ortho-hydroxyl group (not present here), or via a carbanionic intermediate. researchgate.netacs.orgacs.orgmasterorganicchemistry.com Palladium-catalyzed decarboxylation involves an organometallic cycle with steps of oxidative addition, decarboxylation, and reductive elimination or protonolysis. nih.govpnnl.gov

In electrophilic aromatic substitution, the mechanism involves the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The activating groups (-CH₃ and -OCH₂Ph) stabilize this intermediate, lowering the activation energy and increasing the reaction rate, particularly when the electrophile adds to the ortho or para positions relative to these groups. libretexts.orgmasterorganicchemistry.com

Elucidation of Reaction Pathways and Transition States

While specific experimental or computational studies detailing the reaction pathways and transition states exclusively for this compound are not extensively available in the public domain, we can infer its likely reactivity from studies on analogous benzoic acid derivatives. The carboxyl group, being a weakly coordinating director, can facilitate ortho-C–H activation, a key step in many catalytic cycles. researchgate.net

For instance, in palladium-catalyzed C-H functionalization reactions, the initial step often involves the coordination of the carboxylic acid to the metal center. This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. The stability and formation energy of this intermediate and the subsequent transition states are crucial in determining the reaction's feasibility and outcome. The electronic nature of the substituents on the benzoic acid ring significantly influences the energy barriers of these transition states. The electron-donating methyl group and the electron-withdrawing effect of the benzyloxy group at their respective positions on the ring will modulate the electron density of the aromatic system, thereby affecting the energetics of the C-H activation step.

In the absence of a catalyst, the reactivity of the carboxylic acid group is typical. It can undergo acid-base reactions to form carboxylate salts. mdpi.com The formation of these salts is influenced by factors such as the choice of base and solvent. mdpi.com The steric hindrance provided by the ortho-benzyloxy group might influence the rate of reactions involving the carboxyl group.

Catalytic Roles in Chemical Transformations (e.g., Palladium and Copper Catalysis)

The reactivity of this compound is significantly enhanced and diversified in the presence of transition metal catalysts, particularly palladium and copper.

Palladium Catalysis:

Palladium catalysts are renowned for their ability to mediate a wide array of cross-coupling and C-H functionalization reactions. For benzoic acids, palladium(II) catalysis often proceeds via ortho-C-H activation, directed by the carboxyl group. researchgate.netnih.gov This allows for the introduction of various functional groups at the position ortho to the carboxylic acid. While direct studies on this compound are limited, analogous transformations on other benzoic acids provide a strong precedent.

For example, palladium-catalyzed ortho-alkylation of benzoic acids with alkyl halides has been demonstrated. nih.gov This type of reaction typically involves the formation of a five-membered palladacycle intermediate, followed by oxidative addition of the alkyl halide and reductive elimination to afford the ortho-alkylated product. The presence of the benzyloxy group in this compound could potentially influence the stability of the palladacycle and the subsequent steps of the catalytic cycle.

Furthermore, palladium-catalyzed reactions can lead to intramolecular cyclization. For instance, after an initial ortho-alkylation, an intramolecular lactonization can occur, yielding benzolactones. nih.gov

Interactive Data Table: Examples of Palladium-Catalyzed Reactions of Benzoic Acid Derivatives

| Reaction Type | Catalyst System | Substrate Scope | Key Intermediate | Ref. |

| ortho-Alkylation | Pd(OAc)₂ / K₂HPO₄ | Benzoic acids, alkyl halides | Palladacycle | nih.gov |

| ortho-Methylation | Pd(OAc)₂ / di-tert-butyl peroxide | Benzoic acids | Palladacycle | researchgate.net |

| Annulation | Pd(OAc)₂ | Benzoic acids, alkynes | Palladacycle | mdpi.com |

Copper Catalysis:

Copper catalysts offer a complementary approach to functionalizing carboxylic acids. Copper-catalyzed O-methylation of carboxylic acids using dimethyl sulfoxide (B87167) (DMSO) as a methyl source has been reported. organic-chemistry.org This reaction proceeds through a radical mechanism, where a methyl radical is generated from DMSO. organic-chemistry.org This method is notable for its broad substrate scope and tolerance of various functional groups. organic-chemistry.org Given this, it is plausible that this compound could be converted to its corresponding methyl ester, methyl 4-methyl-2-(phenylmethoxy)benzoate, under similar copper-catalyzed conditions.

Copper can also catalyze difluoroalkylation reactions, although these are more commonly reported for other classes of compounds. mdpi.com

Influence of Solvent Systems and Reaction Conditions on Reactivity

The choice of solvent and reaction conditions plays a pivotal role in the outcome of chemical reactions involving this compound.

Solvent Effects:

The polarity of the solvent can significantly influence reaction rates and equilibria. For instance, in acid-base reactions, the choice of solvent can affect the formation and stability of the resulting carboxylate salts. mdpi.com In a study on benzoic acid, the aspect ratio of its crystals was found to decrease with increasing solvent polarity. rsc.org While this pertains to crystallization, it highlights the strong interactions between the carboxylic acid group and polar solvents, which can also impact reactivity in solution.

In palladium-catalyzed reactions, the solvent can influence the solubility of the catalyst and reagents, as well as the stability of intermediates. For example, in some palladium-catalyzed C-H activation reactions, the use of a co-solvent or specific solvent systems is crucial for achieving high yields.

Reaction Conditions:

Temperature is a critical parameter. Many palladium-catalyzed C-H functionalization reactions require elevated temperatures to overcome the activation energy barrier for C-H bond cleavage. researchgate.net For example, the ortho-alkylation of some benzoic acids is carried out at 140 °C. researchgate.net

The presence of additives, such as bases or oxidants, is often essential. In palladium-catalyzed reactions, a base is typically required to facilitate the deprotonation step in C-H activation. The choice of base can be critical to the success of the reaction. Similarly, some catalytic cycles require an oxidant to regenerate the active catalyst.

In copper-catalyzed O-methylation, the presence of an oxidant like hydrogen peroxide is necessary to facilitate the generation of methyl radicals from DMSO. organic-chemistry.org The concentration of reagents and the reaction time are also important parameters that need to be optimized for any given transformation.

Interactive Data Table: Influence of Reaction Conditions on Benzoic Acid Reactivity

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Key Additive | Ref. |

| O-Methylation | CuCl₂·2H₂O | DMSO | 80 | H₂O₂ | organic-chemistry.org |

| ortho-Alkylation | Pd(OAc)₂ | CH₂Br₂ | 140 | K₂HPO₄ | researchgate.net |

| Salt Formation | - | Various | Ambient | Amine | mdpi.com |

Computational Chemistry and Theoretical Studies of 4 Methyl 2 Phenylmethoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are at the forefront of understanding molecular behavior at the electronic level. These methods allow for the detailed investigation of molecules like 4-Methyl-2-(phenylmethoxy)benzoic acid, providing data that is often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using a functional like B3LYP with a basis set such as 6-311++G(2d,p), would be employed to determine the molecule's most stable three-dimensional conformation, a process known as geometry optimization. vjst.vn This calculation minimizes the energy of the molecule by adjusting the positions of its atoms, revealing crucial information about bond lengths, bond angles, and dihedral angles.

The electronic distribution, or the way electrons are spread across the molecule, is also a primary output of DFT calculations. This distribution is fundamental to understanding the molecule's polarity, reactivity, and the nature of its chemical bonds.

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 Å |

| C-O (ether) bond length | ~1.37 Å |

| C=O (carbonyl) bond length | ~1.22 Å |

| O-H (hydroxyl) bond length | ~0.97 Å |

| C-C-C (aromatic) bond angle | ~120° |

| C-O-C (ether) bond angle | ~118° |

| Dihedral Angle (Ring-Ring) | ~80-90° |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals of a molecule and are central to its chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO would likely be localized on the electron-rich aromatic rings and the oxygen atoms, while the LUMO would be centered on the carboxylic acid group and the benzene (B151609) ring. The energy of these orbitals and their gap would be calculated using DFT. This analysis helps in understanding the charge transfer that occurs within the molecule. nih.gov

Table 2: Illustrative HOMO-LUMO Energetics for this compound (Note: This data is for illustrative purposes and represents typical values obtained from DFT calculations on similar aromatic carboxylic acids.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons and a propensity to attract electrophiles. Conversely, regions of positive potential are colored blue, indicating a deficiency of electrons and a tendency to attract nucleophiles.

For this compound, the MEP surface would show the most negative potential (red) around the oxygen atoms of the carboxylic acid and the ether linkage, as these are the most electronegative atoms. The most positive potential (blue) would be located around the acidic hydrogen of the carboxyl group. researchgate.net This mapping provides a clear and intuitive guide to the sites of electrophilic and nucleophilic attack, which is fundamental to predicting the molecule's interaction with other chemical species.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. aimspress.com This analysis is particularly useful for understanding hyperconjugation and intramolecular charge transfer.

In this compound, NBO analysis would reveal the delocalization of electron density from the lone pairs of the oxygen atoms to the antibonding orbitals of adjacent carbon atoms. aimspress.com It would also quantify the strength of the hydrogen bonds in the dimeric form of the molecule. The stabilization energies calculated through NBO analysis provide a quantitative measure of the significance of these intramolecular interactions, offering a deeper understanding of the molecule's electronic stability. nih.gov

Computational chemistry can predict various spectroscopic properties of a molecule with a high degree of accuracy. For this compound, DFT calculations can be used to compute its theoretical vibrational (infrared and Raman) spectra. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. These predicted frequencies can then be compared with experimental data to aid in the assignment of spectral bands. researchgate.net

Similarly, the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These calculations provide theoretical chemical shift values for each nucleus in the molecule, which are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) (Note: These are typical frequency ranges for the specified functional groups and would be precisely calculated for the molecule.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3300-2500 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C=O (Carbonyl) | Stretching | ~1710-1680 |

| C-O (Ether) | Stretching | ~1250-1000 |

Advanced Topological Analysis of Electron Density

While DFT provides a wealth of information about electronic structure, a more profound analysis can be achieved through the topological analysis of the electron density itself. This approach, often based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous and quantitative description of chemical bonding and molecular structure.

The electron density, a scalar field, is analyzed to locate its critical points—points where the gradient of the density is zero. These critical points are classified as nuclear attractors, bond critical points, ring critical points, and cage critical points. The properties of the electron density at these points, such as its value (ρ), its Laplacian (∇²ρ), and the ellipticity of the bond, provide detailed insights into the nature of the chemical bonds (e.g., covalent vs. ionic, shared vs. closed-shell interactions). For this compound, this analysis would precisely characterize the covalent bonds within the aromatic rings and the carboxylic acid group, as well as the weaker intramolecular interactions, providing a comprehensive picture of the bonding landscape.

Quantum Theory of Atoms in Molecules (AIM) for Bonding Characterization

A thorough search of scientific literature and computational chemistry databases did not yield any studies that have applied the Quantum Theory of Atoms in Molecules (AIM) to characterize the bonding in this compound. AIM analysis is used to define and characterize chemical bonds based on the topology of the electron density. Such an analysis for the title compound would provide insights into the nature of its intramolecular bonds, including the strengths of covalent bonds and the presence of any non-covalent interactions. At present, no data on bond critical points and their corresponding electron density properties for this molecule have been published.

Electron Localization Function (ELF) for Covalent and Noncovalent Interactions

There are no available studies that have utilized the Electron Localization Function (ELF) to investigate the covalent and noncovalent interactions within this compound. ELF analysis provides a method for mapping the electron localization in a molecule, which helps in distinguishing core, bonding, and non-bonding electrons, thereby offering a detailed picture of the chemical bonding. For this compound, an ELF analysis could elucidate the electronic structure of the aromatic rings, the carboxylic acid group, and the ether linkage. However, no such computational analysis has been reported.

Reduced Density Gradient (RDG) and Noncovalent Interaction (NCI) Analyses for Weak Interactions

Investigations into the weak intramolecular and intermolecular interactions of this compound using Reduced Density Gradient (RDG) and Noncovalent Interaction (NCI) analyses have not been reported in the scientific literature. researchgate.net These methods are instrumental in visualizing and characterizing noncovalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are crucial for understanding crystal packing and molecular recognition. The absence of such studies means there is no available data on the nature and strength of these weak interactions for the title compound.

Computational Modeling of Reaction Mechanisms, Energetics, and Selectivity

There is a lack of published research on the computational modeling of reaction mechanisms, energetics, and selectivity involving this compound. Such studies would typically employ methods like Density Functional Theory (DFT) or other quantum chemical calculations to explore potential reaction pathways, determine transition state structures and activation energies, and predict the outcomes of chemical reactions. Without these studies, the reactivity of this molecule from a computational standpoint remains unexplored.

Solvent Effects on Molecular and Electronic Structure Using Continuum Solvation Models (e.g., IEFPCM)

No studies were found that specifically detail the application of continuum solvation models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), to this compound. These models are used to simulate the effect of a solvent on the geometry, electronic structure, and properties of a molecule. An IEFPCM study on this compound would provide valuable information on its behavior in different solvent environments, which is essential for understanding its solubility and reactivity in solution. This information is currently not available.

Intermolecular Energy Framework Calculations for Crystal Packing Interactions

There are no published intermolecular energy framework calculations for this compound. This type of analysis is used to quantify the different components of the interaction energies (electrostatic, polarization, dispersion, and repulsion) between molecules in a crystal lattice, providing a deep understanding of the forces that govern crystal packing. niscpr.res.in While the crystal structure of related compounds has been determined, the detailed energetic analysis of the crystal packing of this compound is not available. nih.govnih.govresearchgate.netnih.gov

Applications in Materials Science and Supramolecular Chemistry Based on 4 Methyl 2 Phenylmethoxy Benzoic Acid

Utilization as a Molecular Building Block for Polymeric Systems and Functional Materials

While specific polymers derived directly from 4-methyl-2-(phenylmethoxy)benzoic acid are not extensively documented, its structure is archetypal for a molecular building block. The carboxylic acid group is a versatile functional handle for polymerization and material synthesis. Carboxylated molecules, in general, are recognized as key building blocks for forming complex assemblies, including the on-surface synthesis of conjugated polymers. researchgate.net The process can involve decarboxylation to facilitate C-C bond formation, transforming molecular precursors into polymeric chains. researchgate.net

The two-carbon aliphatic chain in similar molecules can act as a spacer between the aromatic ring and the carboxylic group, which helps in facilitating spatial interactions necessary for forming new compounds. mdpi.com The presence of the phenylmethoxy and methyl groups on the aromatic ring of this compound provides steric bulk and specific electronic properties that can be used to tune the characteristics of a resulting polymer or functional material, influencing factors like solubility, thermal stability, and intermolecular interactions within the bulk material.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Using Benzoic Acid Ligands

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Carboxylic acids are widely employed as multifunctional ligands in this context due to their diverse coordination modes. uab.cat Benzoic acid and its derivatives are of notable interest for creating stable frameworks, often with secondary building units (SBUs) that exhibit exceptional thermal stability. brieflands.com

The general strategy involves the coordination of the carboxylate group of the benzoic acid ligand with a metal center, such as Zn(II) or Cd(II), which have flexible coordination geometries. uab.catnih.gov This assembly process, often conducted under solvothermal conditions, can lead to structures of varying dimensionality (1D, 2D, or 3D). nih.govnih.gov For instance, research on 2,4-bis-(triazol-1-yl)-benzoic acid has shown that it can form 2D layered structures that build into a 3D framework. nih.gov Similarly, p-hydroxybenzoic acid has been used to create 3D MOFs with cobalt and manganese. rsc.org

Benzoic acid can also act as a "modulator" in MOF synthesis. In the production of the well-known UiO-66 framework, benzoic acid is added to the reaction. It assists in the pre-assembly of the zirconium-based metal clusters before being exchanged for the primary terephthalate (B1205515) ligand, allowing the MOF crystal to grow systematically. acs.orgacs.org

Given these precedents, this compound is a suitable candidate ligand for MOF synthesis. Its carboxylate group would coordinate with metal centers, while the bulky and electronically distinct phenylmethoxy and methyl groups would project into the pores of the framework. These groups would define the pore's chemical environment, influencing its hydrophobicity, size, and potential for selective guest sorption or catalysis. wpi.edu

Table 1: Examples of MOFs and Coordination Polymers Synthesized with Benzoic Acid Derivatives

| Ligand | Metal Ion(s) | Resulting Structure/Properties | Reference |

|---|---|---|---|

| 2,4-di-(triazol-1-yl)-benzoic acid (HL) | Cd(II), Zn(II) | Formed complexes including a 3D framework structure with auxiliary ligands. | nih.gov |

| p-hydroxybenzoic acid | Co(II), Mn(II), Zn(II) | Created isostructural, 3D MOFs capable of acting as catalysts for ring-opening polymerization. | rsc.org |

| 4-dimethylaminobenzoic acid (DABA) | Zn(II) | Synthesized a Zn-based MOF (DAZ) investigated as a low-toxicity carrier for drug delivery. | brieflands.com |

| 4-(imidazole-1-yl)benzoic acids | Cu(II), Cd(II) | Resulted in MOFs with porous framework structures, with sorption behavior influenced by guest-host interactions. | wpi.edu |

Role as a Ligand in Hybrid Material Development

In the context of hybrid materials, this compound serves primarily as an organic ligand that bridges metal centers. nih.gov This role is fundamental to the formation of MOFs and coordination polymers, which are themselves a major class of organic-inorganic hybrid materials. The ligand connects the inorganic nodes (metal ions or clusters) to create an extended network. dovepress.com The properties of the final hybrid material are a direct consequence of both the inorganic component and the organic ligand. The phenylmethoxy and methyl groups of this specific ligand would impart organic character and functionality, influencing the material's surface properties, thermal behavior, and interactions with guest molecules. brieflands.com

Integration into Supramolecular Assemblies and Self-Assembling Systems

Supramolecular chemistry relies on non-covalent interactions to organize molecules into well-defined, higher-order structures. This compound possesses the key functional groups to participate in robust self-assembly processes.

A primary and well-documented self-assembly motif for benzoic acids is the formation of a cyclic dimer through strong, pairwise O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. figshare.comresearchgate.netnih.gov This interaction is highly reliable and often preserved from the solution phase into the solid crystal structure. figshare.comresearchgate.net

Beyond this initial dimerization, further organization is driven by weaker interactions. Aromatic interactions, such as π-π stacking, can drive the aggregation of these hydrogen-bonded dimers into larger assemblies, such as tetramers. figshare.comresearchgate.net The presence of two aromatic rings in this compound (the main ring and the one from the benzyloxy group) provides ample opportunity for such stacking interactions, which are crucial in guiding the higher-order self-association process. researchgate.net

Furthermore, aromatic carboxylic acids can form self-assembled monolayers (SAMs) on various surfaces. researchgate.net These organized layers are created through the interplay of molecule-surface anchoring (via the carboxylate group) and intermolecular interactions. researchgate.net Advanced techniques can even utilize chemical energy, for instance from the hydrolysis of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to drive the self-assembly of substituted benzoic acids into highly ordered structures like 2D nanosheets under mild conditions. rsc.orgrsc.org

Table 2: Supramolecular Interactions and Resulting Assemblies for Benzoic Acid Derivatives

| Interaction Type | Participating Group(s) | Resulting Assembly | Reference |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (O-H···O) | Inversion Dimers | figshare.comresearchgate.netnih.gov |

| Aromatic Interactions (π-π stacking) | Phenyl Rings | Tetramers, Higher-Order Aggregates | figshare.comresearchgate.net |

| Molecule-Substrate & Intermolecular Forces | Carboxylic Acid, Aromatic Rings | Self-Assembled Monolayers (SAMs) | researchgate.net |

| Chemically-Fueled Assembly | Carboxylic Acid | 2D Nanosheets, Supramolecular Structures | rsc.orgrsc.org |

Development of Novel Functional Components for Advanced Material Applications

The structural features of this compound position it as a versatile component for creating advanced functional materials. Its application as a ligand in MOFs could lead to porous materials with specifically tailored pore environments. wpi.edu Such materials are candidates for applications in gas storage, chemical sensing, and heterogeneous catalysis, where the phenylmethoxy and methyl groups could influence selectivity. rsc.orgacs.org

The strong tendency for self-assembly can be harnessed to create functional supramolecular systems. For example, derivatives of benzoic acid have been used to form supramolecular gels in various organic solvents. researchgate.net The ability to form ordered, self-assembled monolayers on substrates is critical for the bottom-up fabrication of nanoelectronics and for modifying surface properties, such as hydrophobicity. researchgate.net By leveraging the predictable hydrogen bonding and aromatic stacking, this compound can be a foundational component in the rational design of new functional materials built from the bottom up.

Advanced Analytical Methodologies for Research Scale Characterization of 4 Methyl 2 Phenylmethoxy Benzoic Acid

Chromatographic Techniques for High-Purity Isolation and Quantitative Analysis

Chromatographic methods are indispensable for the separation and quantification of 4-Methyl-2-(phenylmethoxy)benzoic acid from reaction mixtures, potential impurities, and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantitative Determination

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is the cornerstone for assessing the purity and determining the concentration of this compound. Development of such a method involves a systematic optimization of chromatographic conditions to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities.

Method development typically begins with selecting a suitable stationary phase, most commonly a C18 column, which provides effective retention for moderately polar compounds like benzoic acid derivatives. longdom.org The mobile phase composition, a critical factor, is optimized to achieve the desired retention time and separation. A common approach involves a gradient or isocratic elution using a mixture of an aqueous buffer (like a phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). ekb.eg UV detection is generally employed, with the wavelength selected based on the compound's UV absorbance maximum to ensure high sensitivity. longdom.org

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. longdom.orgekb.eg Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

Linearity: The method demonstrates linearity over a specified concentration range, confirmed by a high correlation coefficient (r² > 0.999). longdom.orglongdom.org

Accuracy: Determined by spike recovery experiments, accuracy reflects the closeness of the measured value to the true value, with recovery values typically expected to be within 98-102%. who.int

Precision: Assessed at different levels (repeatability, intermediate precision), precision is expressed as the relative standard deviation (RSD) of a series of measurements, which should be low (e.g., <2%). longdom.orgwho.int

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively, ensuring the method's sensitivity for trace-level analysis. longdom.orglongdom.org

Interactive Data Table: Example HPLC Method Parameters for Analysis of a Benzoic Acid Derivative

| Parameter | Condition | Justification/Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and resolution for benzoic acid derivatives. ekb.egwho.int |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2.5-4.5) | Organic modifier and aqueous buffer for optimal separation. ptfarm.pl |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used for separating complex mixtures of impurities. longdom.org |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical columns. longdom.orgwho.int |

| Detection | UV at ~230-254 nm | Wavelength of maximum absorbance for benzoic acid derivatives ensures high sensitivity. longdom.orgresearchgate.net |

| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. who.intresearchgate.net |

| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Precursors, Byproducts, and Derivatized Forms

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds. However, due to the low volatility and high polarity of the carboxylic acid group, this compound is not amenable to direct GC analysis. colostate.edu Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. libretexts.org

Common derivatization strategies for carboxylic acids include:

Silylation: This is a widely used method where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are effective for this purpose. usherbrooke.canih.gov

Alkylation/Esterification: This process converts the carboxylic acid into an ester (e.g., a methyl or benzyl (B1604629) ester), which is significantly more volatile. colostate.edulibretexts.org